molecular formula C14H19NO2 B4805442 4-(allyloxy)-N-(sec-butyl)benzamide

4-(allyloxy)-N-(sec-butyl)benzamide

Cat. No.: B4805442
M. Wt: 233.31 g/mol
InChI Key: HTGRZZLYLOXSEP-UHFFFAOYSA-N
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Description

4-(allyloxy)-N-(sec-butyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allyloxy)-N-(sec-butyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzamide. This intermediate is then reacted with sec-butylamine under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of functional groups, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(allyloxy)-N-(sec-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(carboxy)benzamide.

    Reduction: Formation of 4-(allyloxy)-N-(sec-butyl)aniline.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-(allyloxy)-N-(sec-butyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N-(sec-butyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The allyloxy group may facilitate binding to active sites, while the sec-butyl group can enhance the compound’s hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxy)-N-(sec-butyl)benzamide
  • 4-(ethoxy)-N-(sec-butyl)benzamide
  • 4-(propoxy)-N-(sec-butyl)benzamide

Uniqueness

4-(allyloxy)-N-(sec-butyl)benzamide is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to methoxy, ethoxy, or propoxy analogs. This uniqueness can be leveraged in specific chemical transformations and applications .

Properties

IUPAC Name

N-butan-2-yl-4-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-10-17-13-8-6-12(7-9-13)14(16)15-11(3)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGRZZLYLOXSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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